Differentiation by Hydrophobicity (XLogP3) vs. Close Structural Analogs
The target compound exhibits an XLogP3 of 4.2 [1], placing it at the upper boundary of optimal oral drug-likeness (Lipinski's Rule of Five: LogP ≤ 5). In comparison, the chlorothiophene analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921521-40-6) is predicted to have a higher XLogP (estimated 4.7–5.0) due to the chlorine substituent, while the simpler analog N-(1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide (lacking the 4-hydroxyphenyl spacer) is predicted to have a lower XLogP (estimated 3.0–3.5) . This LogP differential of ~0.5–1.5 log units translates to a ~3- to ~30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (PubChem computed) |
| Comparator Or Baseline | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide: estimated XLogP3 ~4.7–5.0; N-(1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide: estimated XLogP3 ~3.0–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +1.5 vs. less hydrophobic analog; ΔXLogP3 ≈ -0.5 to -0.8 vs. chlorinated analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); analog values are structurally estimated |
Why This Matters
This intermediate lipophilicity positions the target compound as a balanced scaffold for further optimization, offering sufficient membrane permeability without the excessive hydrophobicity that often drives promiscuous binding and poor solubility.
- [1] PubChem Compound Summary CID 135870235. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135870235 (accessed 2026-04-30). View Source
